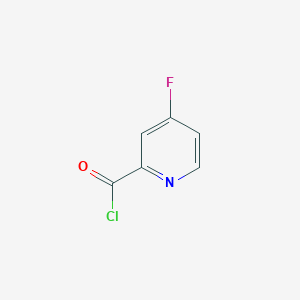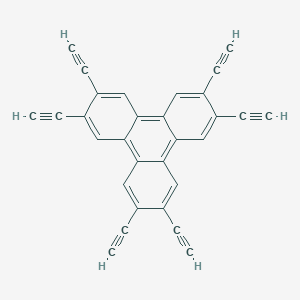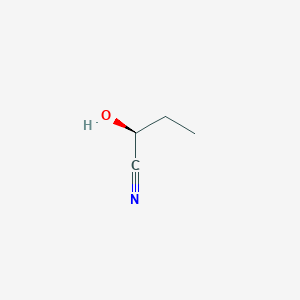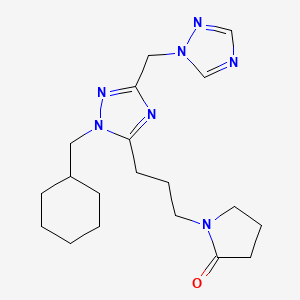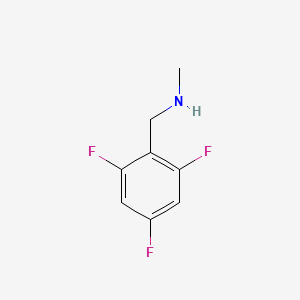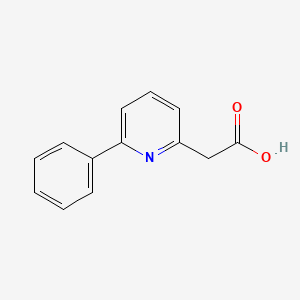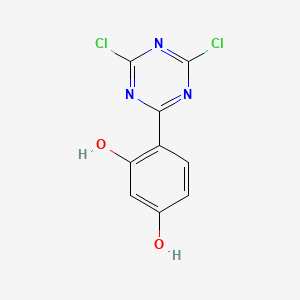
2-Acetyl-6-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-6-methylbenzonitrile is an organic compound with the molecular formula C10H9NO It is a derivative of benzonitrile, characterized by the presence of an acetyl group at the second position and a methyl group at the sixth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-methylbenzonitrile can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acetyl group is introduced to the aromatic ring of 2-methylbenzonitrile using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact and improve the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-Acetyl-6-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-acetyl-6-methylbenzoic acid.
Reduction: Formation of 2-acetyl-6-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Acetyl-6-methylbenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 2-Acetyl-6-methylbenzonitrile involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis to form amides or carboxylic acids. These reactions are facilitated by enzymes or catalysts, leading to the formation of various biologically active compounds .
類似化合物との比較
Similar Compounds
2-Methylbenzonitrile: Lacks the acetyl group, making it less reactive in certain chemical reactions.
4-Acetyl-2-methylbenzonitrile: Similar structure but with the acetyl group at the fourth position, leading to different reactivity and applications
Uniqueness
2-Acetyl-6-methylbenzonitrile is unique due to the specific positioning of the acetyl and methyl groups, which influence its chemical reactivity and potential applications. The compound’s structure allows for selective reactions that are not possible with other similar compounds, making it valuable in synthetic chemistry and industrial applications.
特性
分子式 |
C10H9NO |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
2-acetyl-6-methylbenzonitrile |
InChI |
InChI=1S/C10H9NO/c1-7-4-3-5-9(8(2)12)10(7)6-11/h3-5H,1-2H3 |
InChIキー |
FNTBYBUPZMUILH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(Dibenzo[b,d]thiophen-4-yl)pyridine](/img/structure/B13128914.png)


